molecular formula C18H16N2O6S2 B2537297 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941908-15-2

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2537297
CAS RN: 941908-15-2
M. Wt: 420.45
InChI Key: NIXOVWVSIPGISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Sulfonamides

Antimalarial and Antiviral Potential : Sulfonamides have been explored for their antimalarial properties, as well as their potential use against viruses such as COVID-19. Theoretical investigations and molecular docking studies have highlighted the reactivity of sulfonamide derivatives, showing promising antimalarial activity and offering insights into their interaction with viral proteins, which could guide the design of new therapeutic agents (Fahim & Ismael, 2021).

Anticonvulsant Properties : Certain sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Research into heterocyclic compounds containing a sulfonamide moiety has led to the identification of compounds with significant protection against induced convulsions (Farag et al., 2012).

Enzyme Inhibition for Therapeutic Applications : Sulfonamides have been synthesized with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. This research has implications for developing treatments for conditions related to enzyme dysfunction (Abbasi et al., 2019).

Cytotoxicity and Carbonic Anhydrase Inhibition : Studies on polymethoxylated-pyrazoline benzene sulfonamides have shown their potential cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. Such research paves the way for developing new chemotherapeutic agents with improved selectivity and potency (Kucukoglu et al., 2016).

Antioxidant and Anti-inflammatory Properties : Novel sulfonamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-24-11-2-4-12(5-3-11)28(22,23)10-17(21)20-18-19-13-8-14-15(9-16(13)27-18)26-7-6-25-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOVWVSIPGISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

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